N-Boc-PEG3-benzyl ester
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Overview
Description
N-Boc-PEG3-benzyl ester: is a small molecule compound that contains several functional groups. It is a polyethylene glycol (PEG)-based linker that is widely used in drug research and development due to its unique properties. The compound is known for its potential in improving drug delivery and developing new biomaterials for various biomedical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-PEG3-benzyl ester typically involves the reaction of polyethylene glycol with benzyl alcohol and tert-butyl dicarbonate (Boc anhydride). The reaction is carried out under mild conditions to ensure the protection of the functional groups. The process can be summarized as follows:
Step 1: Polyethylene glycol is reacted with benzyl alcohol in the presence of a base such as sodium hydride to form benzyl polyethylene glycol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions: N-Boc-PEG3-benzyl ester undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under specific conditions.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The Boc group can be removed under acidic conditions to form the free amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Substitution: Acidic conditions using reagents like trifluoroacetic acid or hydrochloric acid are used for Boc deprotection.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Free amine.
Scientific Research Applications
N-Boc-PEG3-benzyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the development of biomaterials for tissue engineering and regenerative medicine.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the production of advanced materials and coatings
Mechanism of Action
The mechanism of action of N-Boc-PEG3-benzyl ester involves its ability to act as a linker or spacer in various chemical and biological systems. The polyethylene glycol (PEG) unit improves the solubility and stability of the compound, while the benzyl ester group provides a site for further functionalization. The Boc group serves as a protecting group for amines, allowing for selective reactions and modifications .
Comparison with Similar Compounds
N-Boc-PEG2-benzyl ester: Contains two repeating units of ethylene glycol.
N-Boc-PEG4-benzyl ester: Contains four repeating units of ethylene glycol.
N-Boc-PEG-benzyl ester: A general term for similar compounds with varying lengths of polyethylene glycol units.
Uniqueness: N-Boc-PEG3-benzyl ester is unique due to its specific length of the polyethylene glycol unit (three repeating units), which provides an optimal balance between solubility, stability, and functionalization potential. This makes it particularly suitable for applications in drug delivery and biomaterials development .
Biological Activity
N-Boc-PEG3-benzyl ester is a compound that incorporates polyethylene glycol (PEG) with a benzyl ester functionality and a Boc (tert-butyloxycarbonyl) protective group. This compound has gained attention in various fields, particularly in drug delivery systems, bioconjugation, and nanotechnology. Its biological activity stems from its ability to enhance solubility, stability, and reactivity in biological environments, making it a versatile tool in medicinal chemistry and biopharmaceutical applications.
Chemical Structure and Properties
This compound can be described structurally as follows:
- Boc Group : Provides protection for amine functionalities, allowing for selective reactions.
- PEG3 Chain : Enhances solubility in aqueous environments, which is crucial for biological applications.
- Benzyl Ester : Serves as a reactive site for further chemical modifications.
The compound's molecular formula is C15H25O5N, with a molecular weight of approximately 303.37 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enhanced Solubility : The PEG moiety increases the solubility of the compound in aqueous solutions, facilitating better interaction with biological systems .
- Bioconjugation : The presence of the benzyl ester allows for conjugation with various biomolecules, including peptides and proteins, enhancing their stability and bioavailability .
- Controlled Release : The Boc group can be removed under mild acidic conditions, releasing active amines that can participate in further reactions or interactions within biological systems .
Biological Applications
This compound has been utilized in various biological contexts:
- Drug Delivery Systems : Its ability to form stable linkages with therapeutic agents makes it suitable for targeted drug delivery applications. For instance, studies have shown that PEG-based carriers can improve the pharmacokinetics of anticancer drugs by enhancing their solubility and reducing immunogenicity .
- Nanotechnology : In the realm of nanomedicine, this compound serves as a building block for constructing nanoparticles that can encapsulate drugs, improving their delivery to target sites while minimizing side effects .
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
- Antifungal Activity : A study demonstrated that compounds incorporating benzyl esters exhibited significant antifungal activity against Botrytis cinerea, suggesting that similar structures could be explored for developing antifungal agents .
- Cell-Penetrating Peptides : Research focused on improving the delivery of methotrexate (MTX) through peptide conjugates showed that PEG linkers significantly enhanced cellular uptake and therapeutic efficacy compared to free MTX . This underscores the potential of this compound in enhancing drug delivery systems.
- Bioconjugation Techniques : The selective acylation of peptides using PEG linkers has been explored to improve functionalization methods in protein chemistry, demonstrating how this compound can facilitate the modification of biomolecules for therapeutic purposes .
Comparative Analysis
The following table summarizes the key properties and applications of this compound compared to other similar compounds:
Compound | Solubility Enhancement | Reactivity | Application Area |
---|---|---|---|
This compound | High | Moderate | Drug delivery, bioconjugation |
PEG-NHS Ester | Moderate | High | Protein labeling |
PFP Ester-PEG | Low | High | Amine-reactive applications |
Properties
IUPAC Name |
benzyl 3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO7/c1-21(2,3)29-20(24)22-10-12-26-14-16-27-15-13-25-11-9-19(23)28-17-18-7-5-4-6-8-18/h4-8H,9-17H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMYFALEFXJINF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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